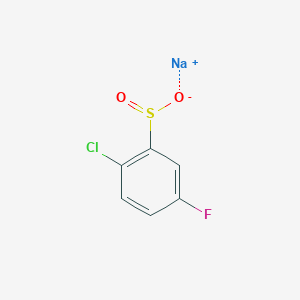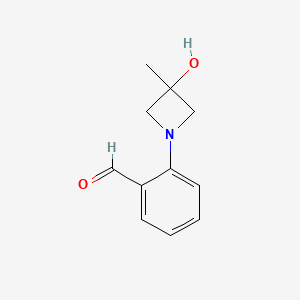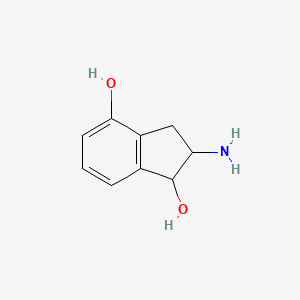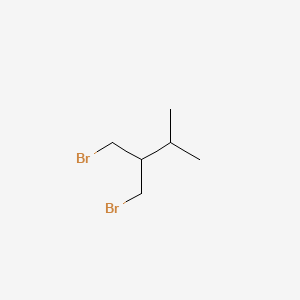
1-Bromo-2-(bromomethyl)-3-methylbutane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-2-(bromomethyl)-3-methylbutane is an organic compound with the molecular formula C6H12Br2 It is a brominated alkane, characterized by the presence of two bromine atoms attached to a butane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Bromo-2-(bromomethyl)-3-methylbutane can be synthesized through several methods. One common approach involves the bromination of 3-methylbutane using bromine (Br2) in the presence of a radical initiator such as light or a peroxide. The reaction proceeds via a free radical mechanism, leading to the formation of the desired dibrominated product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of bromine and appropriate catalysts under controlled conditions can optimize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Bromo-2-(bromomethyl)-3-methylbutane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-), leading to the formation of corresponding substituted products.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes. For example, treatment with a strong base like potassium tert-butoxide can result in the formation of 2-methyl-2-butene.
Common Reagents and Conditions:
Nucleophilic Substitution: Typical reagents include sodium hydroxide (NaOH), sodium cyanide (NaCN), and ammonia (NH3). Reactions are often carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetone.
Elimination Reactions: Strong bases like potassium tert-butoxide (KOtBu) or sodium hydride (NaH) are commonly used. Reactions are typically conducted at elevated temperatures to facilitate the elimination process.
Major Products:
Nucleophilic Substitution: Products include alcohols, nitriles, and amines, depending on the nucleophile used.
Elimination Reactions: The major product is 2-methyl-2-butene, an alkene.
Applications De Recherche Scientifique
1-Bromo-2-(bromomethyl)-3-methylbutane has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex organic molecules. Its reactivity makes it useful for introducing bromine atoms into various substrates.
Medicinal Chemistry: The compound can be used in the development of pharmaceuticals, particularly in the synthesis of brominated drug candidates.
Material Science: It is employed in the preparation of brominated polymers and other materials with specific properties.
Biological Studies: The compound can be used to study the effects of brominated alkanes on biological systems, including their potential as antimicrobial agents.
Mécanisme D'action
The mechanism of action of 1-Bromo-2-(bromomethyl)-3-methylbutane primarily involves its reactivity as an electrophile. The bromine atoms attached to the carbon backbone make the compound susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where nucleophiles displace the bromine atoms to form new bonds. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparaison Avec Des Composés Similaires
1-Bromo-2-methylpropane: Another brominated alkane with a similar structure but different reactivity due to the position of the bromine atoms.
1-Bromo-3-methylbutane: Similar in structure but with the bromine atoms positioned differently, leading to variations in chemical behavior.
2-Bromo-2-methylpropane: A tertiary bromide with distinct reactivity compared to primary and secondary bromides like 1-Bromo-2-(bromomethyl)-3-methylbutane.
Uniqueness: this compound is unique due to the presence of two bromine atoms in specific positions on the butane backbone. This arrangement imparts distinct reactivity patterns, making it valuable for specific synthetic applications where other brominated alkanes may not be suitable.
Propriétés
Numéro CAS |
64273-85-4 |
|---|---|
Formule moléculaire |
C6H12Br2 |
Poids moléculaire |
243.97 g/mol |
Nom IUPAC |
1-bromo-2-(bromomethyl)-3-methylbutane |
InChI |
InChI=1S/C6H12Br2/c1-5(2)6(3-7)4-8/h5-6H,3-4H2,1-2H3 |
Clé InChI |
SCZAFPCUFVOMAT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(CBr)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Cyclopropyl-(3-ethyl-[1,2,4]oxadiazol-5-YL)-amine](/img/structure/B13207838.png)
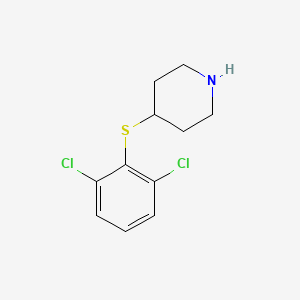
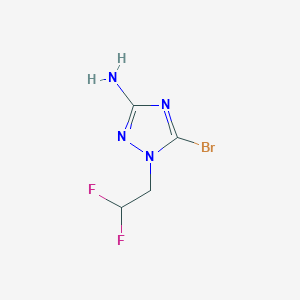
![3-[1-(Aminomethyl)cyclopropyl]pentan-3-ol](/img/structure/B13207852.png)
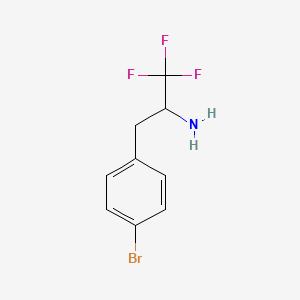
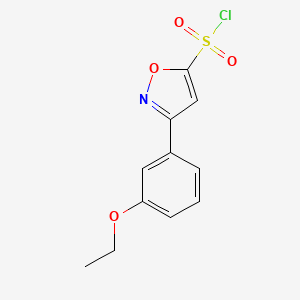

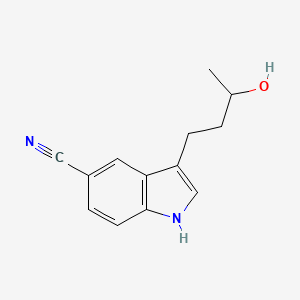
![1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-5-propyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B13207874.png)
![3-{1-[(Benzyloxy)carbonyl]piperidin-4-yl}-1,2-oxazole-4-carboxylic acid](/img/structure/B13207877.png)
![3-Benzoyl-8-azabicyclo[3.2.1]octane](/img/structure/B13207889.png)
